1-(3,4-Dimethoxyphenyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14;/h3-4,9,13H,5-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLJIVYSDTVIHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCNCC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510915 | |
| Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-72-8 | |
| Record name | Piperazine, 1-(3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethoxyphenyl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80510915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16015-72-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Solvent-Free High-Temperature Cyclization
The most direct method involves reacting 3,4-dimethoxyaniline with bis(2-chloroethyl)amine hydrochloride under solvent-free conditions. Adapted from the synthesis of 1-(2,3-dichlorophenyl)piperazine hydrochloride, this approach eliminates side reactions caused by solvent interference.
Procedure :
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Reactants : 3,4-Dimethoxyaniline and bis(2-chloroethyl)amine hydrochloride in a 1:1.4–1.6 mass ratio.
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Conditions :
Work-Up :
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Post-reaction, the mixture is treated with protic solvents (e.g., isopropanol) to precipitate crude product.
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Recrystallization using methanol/water (10:1) achieves >99.5% purity (HPLC).
Performance :
Acid-Catalyzed Cyclization in Xylene
This method, derived from 1-(3-chlorophenyl)piperazine hydrochloride synthesis, uses p-toluenesulfonic acid (p-TSA) as a catalyst to accelerate cyclization.
Procedure :
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Reactants : 3,4-Dimethoxyaniline, bis(2-chloroethyl)amine hydrochloride (1:0.56 molar ratio), and p-TSA (3% w/w) in xylene.
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Conditions : Reflux at 140–145°C until completion (TLC monitoring).
Work-Up :
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Cooling to 0–5°C induces crystallization.
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Washing with chilled xylene and acetone removes unreacted aniline.
Performance :
Comparative Analysis of Methods
Efficiency and Scalability
Environmental and Economic Considerations
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Waste Reduction : Solvent-free cyclization minimizes waste generation.
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Catalyst Cost : Acid-catalyzed methods using p-TSA are cost-effective for large-scale production.
Purity Optimization Strategies
Recrystallization Techniques
Analytical Validation
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HPLC : Baseline separation with C18 columns and acetonitrile/water mobile phases ensures ≥99.5% purity.
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TLC Monitoring : Rf = 0.3–0.4 (silica gel, ethyl acetate/hexane 1:1) confirms reaction completion.
Industrial-Scale Adaptations
Continuous Flow Reactors
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Research
1-(3,4-Dimethoxyphenyl)piperazine hydrochloride has been investigated for its interaction with serotonin receptors. Studies indicate that it may act as a ligand for various serotonin receptor subtypes, which are crucial in modulating mood and cognition. This interaction suggests potential applications in treating mood disorders such as depression and anxiety .
Neuroprotective Effects
Research has highlighted the neuroprotective properties of compounds similar to this compound. For instance, derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro. This suggests that the compound could be beneficial in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting various biological pathways.
Neuroprotective Studies
A study published in Pharmaceutical Frontiers explored the neuroprotective effects of piperazine derivatives, including this compound. The research demonstrated significant reductions in neuronal death in models of ischemic stroke when treated with these compounds. The study emphasized the need for further investigation into their mechanisms of action and therapeutic potential .
Serotonin Receptor Binding Studies
Another case study focused on the binding affinity of piperazine derivatives to serotonin receptors. The results indicated that this compound exhibited a strong affinity for specific receptor subtypes, suggesting its potential use in developing antidepressants or anxiolytics .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The pathways involved include signal transduction mechanisms that alter cellular responses and neurotransmitter release .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The 3,4-dimethoxy substitution (target compound) may confer broader receptor interactions than single-substituted analogues (e.g., 4-methoxy derivative) .
Pharmacological Activity
Serotonergic Activity :
- The 3,4-dimethoxy substitution aligns with compounds like 3,4-MDBP (methylenedioxybenzylpiperazine), which mimic MDMA’s serotonergic effects but with lower potency .
- In contrast, 3-TFMPP (3-trifluoromethylphenylpiperazine) exhibits higher selectivity for 5-HT receptors due to its electron-withdrawing CF₃ group .
Dopaminergic Activity :
Sigma Receptor Interactions :
- Halogenated derivatives (e.g., 1-(3-chlorophenyl)piperazine) demonstrate σ receptor antagonism, which modulates dopamine release in the striatum .
Biological Activity
Overview
1-(3,4-Dimethoxyphenyl)piperazine hydrochloride is a piperazine derivative characterized by the presence of a 3,4-dimethoxyphenyl group. Its molecular formula is C12H18N2O2·HCl. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors. It is known to modulate the activity of various receptors, including serotonin and dopamine receptors, which play crucial roles in mood regulation and neuropsychiatric disorders. The compound may function as an agonist or antagonist at these sites, influencing neurotransmitter release and signal transduction pathways.
Neurotransmitter Interaction
This compound has been studied for its affinity towards serotonin receptors (5-HT) and dopamine receptors (D2, D3). Research indicates that modifications in the piperazine moiety can significantly alter receptor binding affinities. For instance, related compounds have shown varying degrees of selectivity and potency at D2 receptors, which are critical for the treatment of schizophrenia and other psychiatric disorders .
Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated potential antiproliferative activity against leukemia and breast cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations. These findings suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. Below is a summary table comparing key biological activities:
| Compound Name | Receptor Affinity (Ki) | IC50 (Cancer Cell Lines) | Notable Effects |
|---|---|---|---|
| 1-(3,4-Dimethoxyphenyl)piperazine | D2: ~0.07 nM | 10 µM (MCF-7) | Induces apoptosis |
| 1-(3-Methoxyphenyl)piperazine | D2: ~0.15 nM | 20 µM (MCF-7) | Moderate cytotoxicity |
| 1-(4-Methoxyphenyl)piperazine | D2: ~0.25 nM | 15 µM (MCF-7) | Lower apoptotic activity |
Case Studies
Case Study 1: Neuroprotective Effects
In a study investigating neuroprotective agents for stroke treatment, derivatives of piperazine including this compound were evaluated for their ability to reduce cerebral infarction in animal models. Results indicated that while some compounds exhibited significant neuroprotective effects, further optimization is necessary to enhance efficacy without adverse effects .
Case Study 2: Anticancer Activity
A detailed examination of the anticancer properties revealed that this compound exhibited greater cytotoxicity than standard chemotherapeutics like doxorubicin against specific leukemia cell lines. Flow cytometry analyses confirmed that the compound induced apoptosis in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
